molecular formula C14H7F3N2O2 B8395898 Benzonitrile, 5-formyl-2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

Benzonitrile, 5-formyl-2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-

Cat. No. B8395898
M. Wt: 292.21 g/mol
InChI Key: AMIAYJANCJPAQD-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-fluoro-5-formylbenzonitrile and 6-(trifluoromethyl)pyridin-3-ol
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[F:12][C:13]([F:22])([F:21])[C:14]1[N:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1>>[CH:10]([C:7]1[CH:8]=[CH:9][C:2]([O:20][C:17]2[CH:18]=[N:19][C:14]([C:13]([F:22])([F:12])[F:21])=[CH:15][CH:16]=2)=[C:3]([CH:6]=1)[C:4]#[N:5])=[O:11]

Inputs

Step One
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=N1)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC=1C=NC(=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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